
Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .
Synthesis Analysis
Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Scientific Research Applications
Anticancer Research
The imidazole ring present in AKOS025142128 is a core structure in many pharmacologically active molecules. Research has shown that derivatives of imidazole exhibit a range of biological activities, including anticancer properties . Compounds with this structure have been synthesized and evaluated for their potential against various cancer cell lines, such as breast, lung, and prostate cancer . The compound’s ability to interfere with cancer cell proliferation makes it a valuable candidate for further anticancer drug development.
Antimicrobial and Antifungal Applications
Imidazole derivatives, including AKOS025142128, have been studied for their antimicrobial and antifungal effects. These compounds have shown activity against a variety of pathogens, including Candida albicans and Aspergillus niger, which are common causes of fungal infections in humans . The compound’s role in disrupting microbial cell function is a promising avenue for new antimicrobial drug development.
Anti-inflammatory and Analgesic Effects
Compounds containing the imidazole moiety, such as AKOS025142128, are known to possess anti-inflammatory and analgesic effects. This makes them potential candidates for the treatment of chronic inflammatory diseases and pain management . Their mechanism of action often involves the modulation of inflammatory pathways and the inhibition of pain receptors.
Gastrointestinal Therapeutics
The imidazole ring is also found in drugs used for gastrointestinal disorders, such as omeprazole and pantoprazole, which are proton pump inhibitors . AKOS025142128 could be explored for its potential use in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by inhibiting acid secretion in the stomach.
Neuroprotective Properties
Research into imidazole-containing compounds has indicated potential neuroprotective properties. These compounds may protect nerve cells from damage and could be beneficial in the treatment of neurodegenerative diseases . AKOS025142128 might contribute to the development of drugs aimed at preserving cognitive function and delaying the progression of diseases like Alzheimer’s and Parkinson’s.
Cardiovascular Drug Development
Imidazole derivatives have been implicated in the regulation of cardiovascular functions. They may have therapeutic applications in managing heart conditions, such as arrhythmias and hypertension . AKOS025142128 could be part of research efforts to create new treatments that improve heart health and prevent cardiac events.
Antiviral and Antiretroviral Research
The structural versatility of imidazole compounds allows them to be tailored for antiviral and antiretroviral activity. They can be designed to inhibit viral replication and are studied for their efficacy against viruses like HIV . AKOS025142128 may serve as a scaffold for developing new antiviral agents.
Chemical Synthesis and Drug Production
Lastly, AKOS025142128 can act as an intermediate in chemical synthesis and drug production processes. Its chemical structure makes it suitable for various organic transformations, leading to the creation of a wide range of chemical entities with potential therapeutic applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Na/c1-13-5-9(11-6-13)7-3-2-4-8(12-7)10(14)15;/h2-6H,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPYFITYDVAKGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=NC(=CC=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-allyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2938296.png)


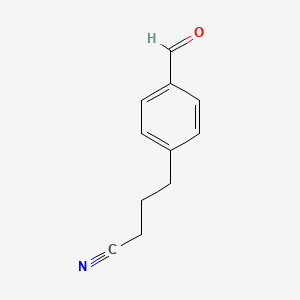
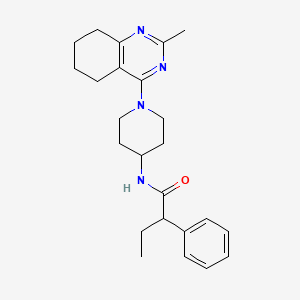
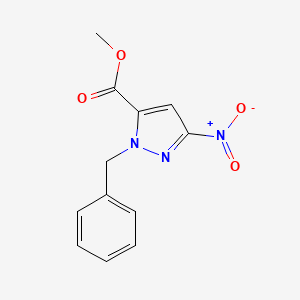
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2938307.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2938308.png)
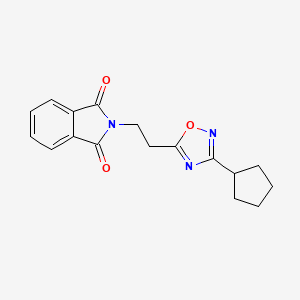
![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)


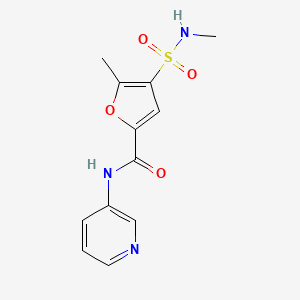
![3-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2938318.png)